Balhimycin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

巴利霉素是一种由细菌Amycolatopsis sp.产生的糖肽类抗生素。 它具有强效的抗菌活性,尤其是针对革兰氏阳性菌,如金黄色葡萄球菌和各种厌氧菌 。 该化合物在结构上与另一种众所周知的糖肽类抗生素万古霉素相关,主要用于研究细菌耐药性和抗生素机制 .

准备方法

合成路线和反应条件

巴利霉素通常通过涉及Amycolatopsis sp.的发酵过程获得。 发酵液经过各种纯化步骤,包括溶剂萃取、色谱法和结晶,以分离纯化合物 。合成路线涉及复杂糖肽结构的生物合成,由于其复杂的分子结构,合成复制具有挑战性。

工业生产方法

巴利霉素的工业生产依赖于优化发酵条件以最大限度地提高产量。这包括控制诸如pH、温度、营养物质供应和氧气水平等因素。 遗传工程技术也被用来增强生产菌株,使该过程更加高效和经济 .

化学反应分析

反应类型

巴利霉素经历各种化学反应,包括:

氧化: 巴利霉素可以被氧化形成不同的衍生物,这些衍生物可能表现出改变的生物活性。

还原: 还原反应可以改变糖肽结构,可能影响其抗菌特性。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 条件通常涉及控制的温度和pH水平,以确保所需的转化在不降解化合物的情况下发生 .

形成的主要产物

这些反应形成的主要产物通常是具有修饰抗菌活性的巴利霉素衍生物。 这些衍生物对于研究构效关系和开发新的抗生素具有价值 .

科学研究应用

Medical Applications

1.1 Antibacterial Activity

Balhimycin exhibits significant antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its narrow-spectrum activity makes it a valuable therapeutic option for treating serious infections caused by resistant strains of bacteria. The compound's mechanism involves inhibiting cell wall synthesis, similar to other glycopeptide antibiotics like vancomycin .

1.2 Clinical Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

- A study reported successful treatment outcomes in patients with severe MRSA infections, highlighting its potential as an alternative when other treatments fail .

- Another case involved the use of this compound in combination therapies, demonstrating enhanced effectiveness against resistant bacterial strains compared to monotherapy .

Agricultural Applications

2.1 Growth Promotion in Livestock

this compound has been investigated as a growth promoter in veterinary medicine. Its ability to combat bacterial infections in livestock not only improves animal health but also enhances growth rates and feed efficiency. This application is particularly relevant in poultry and swine production, where maintaining gut health is crucial for optimal growth .

2.2 Resistance Management

The use of this compound in agriculture can contribute to resistance management strategies by providing an alternative to traditional antibiotics, thereby reducing the selective pressure that leads to resistant bacterial populations .

Analytical Chemistry Applications

3.1 Chiral Selector

this compound has been utilized as a chiral selector in enantioselective chromatography. Its unique structure allows for effective separation of enantiomers, which is critical in pharmaceutical applications where the chirality of compounds can significantly affect their biological activity .

3.2 Molecular Recognition

Research indicates that this compound can form complexes with various molecules, enhancing its utility in supramolecular chemistry and the development of new analytical devices . This property is being explored for applications in sensor technology and environmental monitoring.

Biosynthetic Research

4.1 Gene Cloning and Manipulation

The biosynthesis of this compound has been extensively studied through genetic manipulation techniques. Researchers have isolated and characterized several genes involved in its biosynthetic pathway, enabling the production of modified forms of this compound with potentially enhanced properties .

4.2 Synthetic Biology Applications

The insights gained from studying this compound biosynthesis are paving the way for synthetic biology applications, where engineered strains could produce novel antibiotics or other bioactive compounds based on the this compound scaffold .

作用机制

巴利霉素通过抑制细菌的细胞壁合成发挥其抗菌作用。它与细胞壁前体的D-丙氨酰-D-丙氨酸末端结合,阻止它们掺入生长的细胞壁中。 这种作用破坏了细胞壁的完整性,导致细菌细胞死亡 。 主要分子靶标是参与细胞壁生物合成的酶,如转糖基酶和转肽酶 .

相似化合物的比较

巴利霉素与其他糖肽类抗生素类似,例如:

- 万古霉素

- 替考拉宁

- 氯霉素

- 利斯托霉素

独特性

巴利霉素与众不同的是它特异的活性谱和结构细微差别,这些细微差别会影响其结合亲和力和抗菌效力。 与某些同类药物不同,巴利霉素对某些细菌菌株表现出独特的相互作用,使其成为抗生素研究中的宝贵工具 .

属性

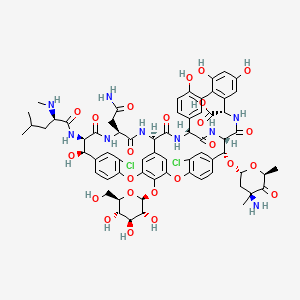

分子式 |

C66H73Cl2N9O24 |

|---|---|

分子量 |

1447.2 g/mol |

IUPAC 名称 |

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,6S)-4-amino-4,6-dimethyl-5-oxooxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C66H73Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(56(40)101-65-54(86)53(85)52(84)42(22-78)99-65)98-39-11-8-27(15-33(39)68)55(100-44-21-66(4,70)57(87)24(3)96-44)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-55,65,71,78-81,83-86H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53-,54+,55+,65-,66-/m0/s1 |

InChI 键 |

WKNFBFHAYANQHF-QNSRRSNQSA-N |

SMILES |

CC1C(=O)C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N |

手性 SMILES |

C[C@H]1C(=O)[C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N |

规范 SMILES |

CC1C(=O)C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N |

同义词 |

balhimycin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。